3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H6ClF4N It is a derivative of benzylamine, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
It is known to be used in the synthesis of different trityl-based pro-tags . This suggests that it may interact with its targets through the formation of covalent bonds during synthesis reactions.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
As a synthetic compound used in organic synthesis , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.
Result of Action
Given its role in organic synthesis , it can be inferred that its effects at the molecular and cellular level would be dependent on the specific compounds it is used to synthesize.
Action Environment
As a compound used in organic synthesis , its action, efficacy, and stability would likely be influenced by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine typically involves the halogenation of benzylamine derivatives. One common method includes the reaction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, fluorination, and amination steps, with careful control of reaction parameters to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzaldehyde derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to synthesize potential therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the benzylamine derivative.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated compound with similar reactivity.
Uniqueness: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
IUPAC Name |
[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMINUBYBSZMWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207064 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-07-9 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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